molecular formula C13H16O4 B1590338 Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester CAS No. 81147-94-6

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester

Cat. No.: B1590338
CAS No.: 81147-94-6
M. Wt: 236.26 g/mol
InChI Key: BDCUIFGTTIEBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester is an organic compound with the molecular formula C11H12O4 It is a derivative of benzenepropanoic acid, featuring an oxirane (epoxide) ring and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester typically involves the reaction of benzenepropanoic acid derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under mild conditions.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Derivatives: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. This reactivity is exploited in both synthetic chemistry and biological studies to modify molecules and study their properties.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, 4-methoxy-, methyl ester: Similar structure but lacks the epoxide ring.

    Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains additional substituents on the benzene ring.

Uniqueness

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester is unique due to the presence of the epoxide ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUIFGTTIEBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868602
Record name Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81147-94-6
Record name Methyl 4-(2-oxiranylmethoxy)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81147-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(2-oxiranylmethoxy)benzenepropanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW39QXX4G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 228 gm (1.27 mole) of methyl 3-(4-hydroxyphenyl)propionate, 263 gm (1.90 mole) of K2CO3 and 298 mL (3.80 mole) of epichlorohydrin in 2 liters of acetone was stirred and heated to reflux for 20 hours. The reaction medium was then filtered and evaporated under reduced pressure. The resulting oil was taken up in 1 liter of toluene andwashed consecutively with 500 mL water, 2×500 mL 1N NaOH and 2×500 mL water. The toluene phase was then dried over MgSO4 andevaporated under reduced pressure to provide a clear oil which was further purified by vacuum distillation. The final yield of purified oil was 131.2gm (44%): bp 156° (p=0.4 mm Hg). The NMR and IR spectra of the product were consistent with the assigned structure and the elemental analysis was consistent with the formula C13H16O4.
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
298 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is the significance of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester in the synthesis of (S)-Esmolol?

A1: this compound serves as a crucial chiral intermediate in the synthesis of (S)-Esmolol. The research abstract highlights a novel asymmetric synthesis method utilizing a "hydrolytic kinetic resolution" with a Jacobsen catalyst. [] This suggests that the catalyst selectively acts on a racemic mixture of the intermediate, preferentially hydrolyzing one enantiomer over the other. This process leads to the isolation of the desired (S)-enantiomer of the intermediate, which is then further reacted to obtain the final (S)-Esmolol product. This methodology is advantageous for its potential efficiency and ability to produce the desired enantiomer with high selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.